molecular formula C24H25F2N3O4 B612112 Azd-8186 CAS No. 1627494-13-6

Azd-8186

Cat. No. B612112
M. Wt: 457.4
InChI Key: LMJFJIDLEAWOQJ-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZD-8186 is a selective PI3Kβ/δ inhibitor . It has been investigated in clinical trials for the treatment of advanced solid tumors, particularly prostate cancer, triple-negative breast cancer, and squamous non-small cell lung cancer .


Synthesis Analysis

AZD-8186 exhibits IC50 values of 3, 17, and 752 nM for PI3Kβ, δ, and α, respectively, in cells sensitive to isoform-specific PI3K inhibition . It shows no significant binding against a panel of 442 other kinases when tested at a concentration of 10 µM .


Molecular Structure Analysis

The molecular formula of AZD-8186 is C24H25F2N3O4 . Its average mass is 457.470 Da and its monoisotopic mass is 457.181305 Da .


Chemical Reactions Analysis

AZD-8186 treatment resulted in modification of transcript and protein biomarkers associated with cell metabolism . It was observed that cholesterol biosynthesis genes were downregulated and markers associated with metabolic stress were upregulated .


Physical And Chemical Properties Analysis

AZD-8186 is a crystalline solid . It is soluble in DMF (3 mg/ml), DMSO (2 mg/ml), DMSO:PBS (pH 7.2) (1:1) (0.5 mg/ml), and Ethanol (0.5 mg/ml) .

Scientific Research Applications

  • Aurora Kinase B Inhibitor AZD1152 in Cisplatin-Resistant Ovarian Carcinoma Treatment : A study by Ma and Li (2013) explored the effects of AZD1152, an aurora kinase B inhibitor, in treating cisplatin-resistant ovarian carcinoma. They found that AZD1152 could inhibit ovarian cancer cells proliferation and induce cells apoptosis significantly, either alone or in combination with cisplatin (Ma & Li, 2013).

  • Azithromycin-Resistant Neisseria gonorrhoeae : Palmer et al. (2008) discussed the emergence and spread of azithromycin-resistant Neisseria gonorrhoeae in Scotland. They observed an increase in azithromycin resistance over time, suggesting that azithromycin should not be considered as an alternative antibiotic therapy for gonococcal infections (Palmer et al., 2008).

  • Mechanism of Action of AZD0865, a Gastric H+,K+-ATPase Inhibitor : Gedda et al. (2007) investigated AZD0865, which inhibits gastric H(+),K(+)-ATPase by K(+)-competitive binding. They found that AZD0865 potently, K(+)-competitively, and selectively inhibits gastric H(+),K(+)-ATPase activity and acid formation in vitro, with a fast onset of effect (Gedda et al., 2007).

  • VEGF-A Encoding mRNA, AZD8601, in Diabetic Wound Healing : Sun et al. (2018) conducted a study on AZD8601, a modified mRNA encoding vascular endothelial growth factor A (VEGF-A), and its effects on diabetic wound healing. They found that AZD8601 improves vascularization and tissue oxygenation of the wound bed, leading to accelerated re-epithelialization (Sun et al., 2018).

  • Potassium-Competitive Acid Blocker AZD0865 in Nonerosive Reflux Disease : Dent et al. (2008) evaluated the efficacy and safety of AZD0865, a gastric acid-suppressing agent, in treating patients with nonerosive reflux disease (NERD). They found that AZD0865 did not provide clinical benefit over esomeprazole 20 mg in the management of patients with NERD (Dent et al., 2008).

Safety And Hazards

It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling AZD-8186 . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

properties

IUPAC Name

8-[(1R)-1-(3,5-difluoroanilino)ethyl]-N,N-dimethyl-2-morpholin-4-yl-4-oxochromene-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25F2N3O4/c1-14(27-18-11-16(25)10-17(26)12-18)19-8-15(24(31)28(2)3)9-20-21(30)13-22(33-23(19)20)29-4-6-32-7-5-29/h8-14,27H,4-7H2,1-3H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJFJIDLEAWOQJ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC2=C1OC(=CC2=O)N3CCOCC3)C(=O)N(C)C)NC4=CC(=CC(=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC2=C1OC(=CC2=O)N3CCOCC3)C(=O)N(C)C)NC4=CC(=CC(=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-8-(1-((3,5-difluorophenyl)amino)ethyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide

CAS RN

1627494-13-6
Record name AZD-8186
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627494136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-8186
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15029
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AZD-8186
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AIQ4OWD0RA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
26
Citations
LG Capdevila - Drugs of the Future, 2015 - access.portico.org
… ) receiving AZD8186 (30 to 360 mg bid) as a monotherapy were analyzed for AZD-8186 and … Pharmacokinetics of AZD-8186 and M1 were determined by 2-compartmental model. The …
Number of citations: 1 access.portico.org
X Wu, J Cai, Z Zuo, J Li - Biomedicine & Pharmacotherapy, 2019 - Elsevier
… In our study, we found that adding AZD-8186 or MK-2206 … According to the data, we observed that AZD-8186 and MK-2206 … We found that MK-2206 and AZD 8186 treatment obviously …
Number of citations: 78 www.sciencedirect.com
L Garcia Capdevilla - Drugs of the Future, 2018 - access.portico.org
… ) receiving AZD8186 (30 to 360 mg bid) as a monotherapy were analyzed for AZD-8186 and … Pharmacokinetics of AZD-8186 and M1 were determined by 2-compartmental model. The …
Number of citations: 2 access.portico.org
L Liu, Y Ye, X Zhu - Biomedicine & Pharmacotherapy, 2019 - Elsevier
… To further testify the role of PI3K/AKT signals in the metastasis process induced by TAMs, AZD-8186 and MK-2206, the inhibitors of PI3K and AKT, were used to be combined with MMP-…
Number of citations: 78 www.sciencedirect.com
NM Merrill, NM Vandecan, KC Day, PL Palmbos… - Oncotarget, 2020 - ncbi.nlm.nih.gov
… AZD-8186 responds best in PIK3CA WT cells, Supplementary Figure 2. This is the opposite of what we would predict clinically [48, 49]; however, it is important to note that AZD-8186 is …
Number of citations: 4 www.ncbi.nlm.nih.gov
SS Talwelkar, MI Mäyränpää, J Schüler… - Molecular …, 2023 - Wiley Online Library
… AZD-8186 alone or combination of ceritinib plus AZD-8186. Ceritinib was administered at 25 mg·kg −1 body weight po daily for 21 days. AZD-8186 … mg·kg −1 ) and AZD-8186 (2 × 25 mg·…
Number of citations: 1 febs.onlinelibrary.wiley.com
L He, D Bulanova, J Oikkonen… - Briefings in …, 2021 - academic.oup.com
… For the EOC1103_pPer1 sample, we selected combination between verdinexor and AZD-8186, since PIK3CA was mutated in this patient sample, hence providing additional support for …
Number of citations: 12 academic.oup.com
JC Hahne, JB Engel, A Honig, SR Meyer… - Clinical Cancer …, 2017 - ingentaconnect.com
Background: With 23% of all new tumour cases, breast cancer is the most common cancer among women worldwide, and is the second leading cause of cancer deaths in women after …
Number of citations: 4 www.ingentaconnect.com
X Wang, X Ding, X Li, Y He, D Kong, L Zhang… - … , Biology and Medicine, 2018 - Elsevier
… All treatments were given via tail vein except free AZD 8186 was given via gavage every day for a total of 21 days. The tumor volumes were measured every three days to assess the …
Number of citations: 10 www.sciencedirect.com
İ MAŞALACI, Y Akdoğan, Ö MUTLU… - European Journal of …, 2023 - dergipark.org.tr
Objective: Multiple myeloma is a hematologic malignancy in which targeting phosphoinositide 3 kinase (PI3K) and/or the mammalian target of rapamycin (mTOR) individually has been …
Number of citations: 2 dergipark.org.tr

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